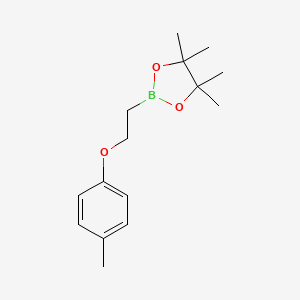
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 77368-22-0 . It has a molecular weight of 248.71 . The IUPAC name for this compound is ethyl 4-(2-chloropropanoyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is 1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is an oil at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Decyclization Reactions : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines, including piperazine, to form N,N'-disubstituted piperazine derivatives (Vasileva et al., 2018).
- Organic Crystal Engineering : Synthesis from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, leading to polymorphic crystalline forms useful in crystal engineering (Weatherhead-Kloster et al., 2005).
Biological and Medicinal Applications
- Biological Activity Studies : Used in synthesizing compounds containing penicillanic or cephalosporanic acid moieties, with subsequent investigation into their antimicrobial activities (Başoğlu et al., 2013).
- Complex Formation for Structural Analysis : Forms complexes with Ni(II), Zn(II), and Cd(II) for spectroscopic and DFT analysis, contributing to structural insights in coordination chemistry (Prakash et al., 2014).
Synthetic and Structural Chemistry
- Synthesis of Derivatives : Formation of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and their characterization through various spectroscopic techniques (Kulkarni et al., 2016).
- Role in Conazole Analogues Synthesis : Integral in the synthesis of conazole analogues with potential as antifungals, further highlighting the versatility in medicinal chemistry applications (Mermer et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFYDLXHQAZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)



![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)


![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)
![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2378259.png)


![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2378264.png)
![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)
